molecular formula C12H11N3O4 B3136001 Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 407623-75-0

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B3136001
Key on ui cas rn: 407623-75-0
M. Wt: 261.23 g/mol
InChI Key: HTDPPRRYQBHSFB-UHFFFAOYSA-N
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Patent
US06825191B2

Procedure details

10 g (63.7 mmol) of 4-nitro-3-pyrazolecarboxylic acid was dissolved in 100 ml of methanol. 5.7 ml (76.4 mmol) of thionyl chloride was added dropwise to the obtained solution under cooling with ice. The temperature was elevated to room temperature and the obtained mixture was stirred for 2 days. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the solvent was evaporated. The obtained crude product was dissolved in 150 ml of DMF. 9.5 g (68.8 mmol) of potassium carbonate and 7.5 ml (65.0 mmol) of benzyl chloride were added to the obtained solution, and they were stirred at room temperature overnight. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:9]([OH:11])=[O:10])=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[C:16](=O)([O-])[O-].[K+].[K+].[CH2:22](Cl)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>CO.CN(C=O)C.C(OCC)(=O)C>[CH2:22]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]([C:9]([O:11][CH3:16])=[O:10])=[N:6]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NNC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
CUSTOM
Type
CUSTOM
Details
After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
STIRRING
Type
STIRRING
Details
were stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1)[N+](=O)[O-])C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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